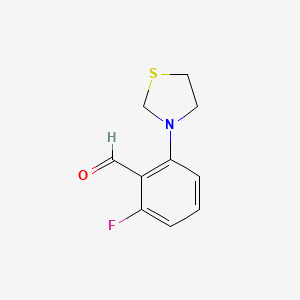

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde

Übersicht

Beschreibung

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is a chemical compound with the molecular formula C10H10FNOS and a molecular weight of 211.26 . It belongs to the class of thiazolidine derivatives, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

Thiazolidine motifs, including 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

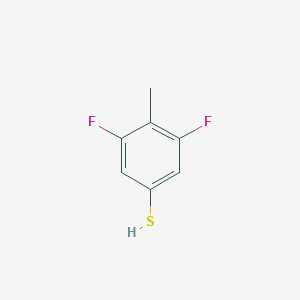

The molecular structure of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde comprises a thiazolidine ring, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs, including 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde, behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They participate in various chemical reactions, contributing to the synthesis of diverse bioactive compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antimicrobial Activity: 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Many of these compounds show pronounced biological activities, indicating their potential in antimicrobial applications (Raghav et al., 2013).

Synthesis of Derivatives and Their Biological Activities

- Synthesis of Thiazolidin-4-one Derivatives: Novel thiazolidin-4-one derivatives have been synthesized using 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde. These derivatives exhibited moderate antibacterial and antifungal activities in vitro (Patil et al., 2011).

- Antihypertensive Agents: Derivatives of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde have been synthesized and evaluated for their antihypertensive activity. They exhibited remarkable activity compared to standard drugs like Losartan (Sharma et al., 2010).

- Antioxidant Activity: Some derivatives synthesized from 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde have been evaluated for their antioxidant activity, with several showing promising results (El Nezhawy et al., 2009).

Synthesis and Evaluation for Anticancer Activity

- Breast Cancer Research: Studies on thiazolidine and 1,3,4-oxadiazole derivatives derived from L-cysteine, involving 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde, have shown potential as antioxidants and in breast cancer research, indicating their importance in oncological studies (2022).

Synthesis of Benzothiazole Derivatives and Biological Evaluation

- Anthelmintic Agents: Novel urea derivatives synthesized from 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde have been studied for their anthelmintic activity, providing insights into new potential treatments for parasitic infections (Sarkar et al., 2013).

Zukünftige Richtungen

Thiazolidine derivatives, including 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field involves developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Eigenschaften

IUPAC Name |

2-fluoro-6-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVTIKVHPMPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261784 | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde | |

CAS RN |

1713160-85-0 | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1407921.png)

![1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407930.png)

![Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester](/img/structure/B1407931.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B1407937.png)

![(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B1407939.png)